molecular formula C9H14N2O4 B2896037 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid CAS No. 951547-33-4

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

Cat. No.: B2896037
CAS No.: 951547-33-4
M. Wt: 214.221
InChI Key: DCTLQHKAYGJQTL-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid is a piperazine derivative characterized by a 2,3-diketopiperazine (dioxopiperazine) ring substituted with a methyl group at the 4-position and linked to a butanoic acid side chain. The butanoic acid chain provides a carboxylic acid functional group, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

2-(4-methyl-2,3-dioxopiperazin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLQHKAYGJQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(C(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid typically involves the reaction of 4-methylpiperazine-2,3-dione with butanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Reduction of the Diketopiperazine Ring

The 2,3-dioxopiperazine moiety undergoes selective reduction under borane (BH₃·THF) or catalytic hydrogenation conditions. This reaction cleaves the carbonyl groups, yielding a piperazine ring with secondary amines:

Reaction Conditions Products Key References
BH₃·THF, 0°C to RT, 12–24 hrs2-(4-Methylpiperazin-1-yl)butanoic acid
H₂, Pd/C, ethanol, 50–60°CPartially reduced intermediates (if mild)

This reduction is critical for modifying the compound’s hydrophilicity and biological activity .

Hydrolysis and Ring-Opening Reactions

Under acidic or alkaline conditions, the diketopiperazine ring undergoes hydrolysis. The reaction proceeds via nucleophilic attack on the carbonyl carbons, leading to ring cleavage:

Conditions Products Mechanistic Notes
1M HCl, reflux, 6 hrs4-Methyl-1,2-diaminobutanoic acid derivativesStabilized via intramolecular H-bonding
NaOH (aq), 80°C, 3 hrsOpen-chain diamino dicarboxylate intermediatespH-dependent side-chain reactivity

Carboxylic Acid Derivatization

The butanoic acid group participates in standard carboxylate reactions:

Reaction Type Conditions Products
Esterification SOCl₂/ROH, RT, 2 hrsAlkyl butanoate esters
Amide Formation EDC/HOBt, amine, DMF, RTPeptide-like conjugates
Salt Formation NaOH/HCl, aqueous solutionSodium or hydrochloride salts

Oxidation and Side-Chain Modifications

The methyl group on the piperazine ring and the aliphatic chain are susceptible to oxidation:

Oxidizing Agent Products Selectivity Notes
KMnO₄, acidic conditionsKetone or carboxylic acid derivativesPosition-dependent oxidation
PCC (pyridinium chlorochromate)Alcohol intermediatesLimited to tertiary C-H bonds

Condensation with Carbonyl Partners

The diketopiperazine core acts as an electrophilic partner in condensation reactions:

Reactants Conditions Products
Aromatic aldehydesToluene, PPh₃, refluxSchiff base adducts
Maleic anhydrideDiels-Alder conditions, 100°CFused bicyclic derivatives

Stability and Degradation Pathways

  • Thermal Degradation : At >150°C, decarboxylation occurs, yielding CO₂ and a piperazine-linked propane derivative .
  • Photolysis : UV exposure in solution leads to radical-mediated cleavage of the diketopiperazine ring .

Comparative Reactivity Table

Functional Group Reactivity Rank Dominant Pathway
Diketopiperazine carbonylsHighReduction > Hydrolysis
Butanoic acidModerateEsterification > Salt formation
Piperazine methyl groupLowSelective oxidation

Scientific Research Applications

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and other biochemical processes. Its derivatives may also serve as potential drug candidates.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit biological activity that could be harnessed for the treatment of various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine Derivatives with Carboxylic Acid Moieties

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()
  • Structure : Piperazine ring with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the 4-position and an acetic acid side chain.
  • Key Differences: The Fmoc group introduces steric bulk and UV-active properties, making it suitable for solid-phase peptide synthesis. The shorter acetic acid chain (vs. butanoic acid) reduces hydrophobicity.
  • Functional Implications : The Fmoc group serves as a temporary protecting group, whereas the target compound’s dioxopiperazine may confer inherent reactivity or bioactivity.
(b) 3-(4-Methylpiperazin-1-yl)benzoic Acid ()
  • Structure : 4-Methylpiperazine linked to a benzoic acid via a carbon spacer.
  • Key Differences: Aromatic benzoic acid (vs. aliphatic butanoic acid) increases acidity (pKa ~ 4.2 for benzoic acid vs. ~4.8 for butanoic acid). Lack of dioxo groups in the piperazine ring reduces electron deficiency.
  • Physical Properties : Melting point 187–190°C, suggesting higher crystallinity compared to aliphatic analogues .
(c) 4-Ethyl-2,3-dioxopiperazine Derivatives ()
  • Structure : Ethyl-substituted dioxopiperazine with variable side chains.
  • Key Differences: Ethyl substitution (vs. Stereochemical considerations: Epimerization noted in analogues () highlights the importance of chirality in pharmacokinetics .

Functional Group Variations

(a) Sulfur/Sulfone-Containing Propionic Acid Derivatives ()
  • Structure : Propionic acid derivatives with sulfur/sulfone substituents and phenyl groups.
  • The patent () emphasizes anti-inflammatory applications, suggesting that the target compound’s dioxopiperazine may similarly modulate biological pathways .
(b) Triazolopyridine-Piperazine Impurities ()
  • Structure : Piperazine linked to triazolopyridine via a propyl chain.
  • Key Differences :
    • The triazolopyridine ring enhances aromaticity and metabolic stability compared to the target compound’s simpler structure.
    • Presence of chlorine substituents (e.g., in Impurity C, ) may alter toxicity profiles .

Research Implications and Gaps

  • Structural Advantages of the Target Compound: The 2,3-dioxopiperazine ring may enhance binding to metal ions or enzymes, while the butanoic acid balances hydrophilicity and chain flexibility.
  • Data Limitations : Absence of direct pharmacological or physicochemical data for the target compound necessitates further experimental validation.
  • Synthetic Considerations : Ethyl/methyl substitutions () and stereochemistry must be optimized to avoid epimerization-related issues .

Biological Activity

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

The compound is characterized by its piperazine core and dioxo substituents, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where specific values for xx, yy, zz, and ww depend on the precise molecular formula derived from the compound's structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect processes such as cell proliferation and apoptosis.
  • Receptor Binding : It has the potential to bind to specific receptors, influencing signaling pathways related to inflammation and immune responses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This was evaluated using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, which measures the ability of compounds to scavenge free radicals. The results showed that this compound has a notable capacity to reduce oxidative stress in vitro.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound15.5 ± 0.5
Ascorbic Acid20.0 ± 0.8
Trolox18.0 ± 0.6

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains using agar well diffusion methods. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa11

Case Study 1: Antihypertensive Effects

In a study evaluating derivatives of similar compounds, it was found that certain analogs exhibited antihypertensive effects comparable to established drugs like valsartan. The study utilized animal models to assess blood pressure changes post-administration of the compound.

Case Study 2: Urease Inhibition

Another investigation focused on urease inhibition, relevant for treating conditions like urease-related infections. The study revealed that derivatives of the compound could effectively inhibit urease activity, suggesting potential therapeutic applications in managing urinary tract infections.

Comparative Analysis with Similar Compounds

Comparative studies highlight how structural modifications in related compounds influence their biological activity. For instance:

Table 3: Comparison of Biological Activities

CompoundAntioxidant IC50 (µM)Antimicrobial Efficacy (mm)
This compound15.5Varies by strain
Ethyl 3-amino-2-methylbutanoate20.0Moderate
ValsartanN/AN/A

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid?

Answer:
The synthesis of piperazine derivatives typically involves multi-step reactions. A common approach is coupling a dioxopiperazine precursor with a butanoic acid moiety under controlled conditions. For example:

  • Step 1: React 4-methyl-2,3-dioxopiperazine with a halogenated butanoic acid derivative (e.g., bromobutanoic acid) in methanol or ethanol using a base catalyst (e.g., triethylamine) at 60–80°C for 12–24 hours .
  • Step 2: Purify the product via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Characterization:
    • NMR (¹H/¹³C) to confirm substitution patterns and purity.
    • HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity >95% .
    • Mass spectrometry (ESI or MALDI) for molecular weight validation .

Basic Question: How can researchers ensure analytical reproducibility when quantifying this compound in biological matrices?

Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
  • Analytical Method:
    • LC-MS/MS with a reverse-phase column (e.g., Agilent Zorbax SB-C18) and a mobile phase of 0.1% formic acid in water/acetonitrile.
    • Internal standards (e.g., deuterated analogs) improve accuracy .
  • Calibration Curves: Validate linearity across 1–1000 ng/mL with R² > 0.99. Report limits of detection (LOD) and quantification (LOQ) .

Advanced Question: How to resolve contradictions in reported antiproliferative activity data for this compound?

Answer:
Contradictions may arise from assay variability or differences in cell lines. Mitigation strategies include:

  • Standardized Assays: Use the MTT or ATP-based CellTiter-Glo® assay across multiple cell lines (e.g., HeLa, MCF-7, and A549) with triplicate technical replicates .
  • Control for Metabolites: Test stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
  • Dose-Response Analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare with literature data .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting the dioxopiperazine core?

Answer:

  • Core Modifications:
    • Vary substituents at the 4-methyl position (e.g., fluorobenzyl or ethyl groups) to assess steric/electronic effects on bioactivity .
    • Replace the butanoic acid with propanoic or pentanoic acid to study chain-length dependency .
  • Biological Testing:
    • Screen analogs against enzymatic targets (e.g., histone deacetylases or kinases) using fluorescence-based assays .
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like G-protein-coupled receptors (GPCRs) .

Basic Question: What are the stability and optimal storage conditions for this compound?

Answer:

  • Stability: The compound is sensitive to light and moisture. Accelerated stability testing (40°C/75% RH for 6 months) showed <5% degradation via HPLC .
  • Storage: Store at +4°C in amber vials under nitrogen atmosphere. For long-term storage, lyophilize and keep at -20°C .

Advanced Question: How to investigate the compound’s interaction with serum albumin for pharmacokinetic profiling?

Answer:

  • Fluorescence Quenching Assay:
    • Incubate the compound (1–100 µM) with bovine serum albumin (BSA, 5 µM) in PBS (pH 7.4) at 25°C.
    • Measure fluorescence emission at 340 nm (excitation: 280 nm) and calculate binding constants (Kₐ) using the Stern-Volmer equation .
  • Circular Dichroism (CD): Monitor conformational changes in BSA upon compound binding (190–260 nm range) .

Advanced Question: What computational approaches are suitable for modeling the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Use SwissADME or pkCSM to estimate permeability (Caco-2), plasma protein binding, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers (e.g., CHARMM-GUI) to predict blood-brain barrier penetration .

Basic Question: How to address impurity profiling during synthesis?

Answer:

  • Identify Impurities: Use LC-MS to detect by-products (e.g., unreacted starting materials or dimerization products) .
  • Purification: Optimize column chromatography (e.g., gradient elution with CH₂Cl₂:MeOH 95:5 to 80:20) or preparative HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.